molecular formula C9H16O2 B13841326 Methylcis-5-octenoate

Methylcis-5-octenoate

Cat. No.: B13841326
M. Wt: 156.22 g/mol
InChI Key: TUHAYWWWVLJJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Methylcis-5-octenoate can be synthesized through various methods. One common synthetic route involves the esterification of (E)-5-octenoic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of (E)-5-octenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield this compound . Industrial production methods typically involve similar esterification processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methylcis-5-octenoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylcis-5-octenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylcis-5-octenoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Methylcis-5-octenoate can be compared with other similar compounds such as:

    Methyl trans-5-octenoate: Similar in structure but with a different geometric configuration.

    Ethyl cis-5-octenoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl cis-4-octenoate: Similar ester but with the double bond at a different position.

What sets this compound apart is its unique combination of structure and aroma, making it particularly valuable in the flavor and fragrance industry .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-5-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3

InChI Key

TUHAYWWWVLJJJM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCC(=O)OC

Origin of Product

United States

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